molecular formula C7H13NO B13784158 3-Methylpiperidine-1-carbaldehyde CAS No. 2591-84-6

3-Methylpiperidine-1-carbaldehyde

Cat. No.: B13784158
CAS No.: 2591-84-6
M. Wt: 127.18 g/mol
InChI Key: DZFZYIQSJQMOHP-UHFFFAOYSA-N
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Description

3-Methylpiperidine-1-carbaldehyde: is an organic compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic amine, with a methyl group at the third position and an aldehyde group at the first position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-1-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 3-methylpiperidine with a suitable oxidizing agent to introduce the aldehyde group at the first position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-methylpiperidine using metal catalysts such as palladium or platinum. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming imines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in the presence of an acid catalyst.

Major Products:

    Oxidation: 3-Methylpiperidine-1-carboxylic acid.

    Reduction: 3-Methylpiperidine-1-methanol.

    Substitution: 3-Methylpiperidine-1-imine derivatives.

Scientific Research Applications

Chemistry: 3-Methylpiperidine-1-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is involved in the development of compounds with biological activity, such as enzyme inhibitors and receptor modulators.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 3-methylpiperidine-1-carbaldehyde depends on its specific application. In biological systems, it may act as an intermediate in the synthesis of bioactive compounds. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of imines or other derivatives that can modulate biological activity.

Comparison with Similar Compounds

    Piperidine-1-carbaldehyde: Lacks the methyl group at the third position.

    3-Methylpiperidine: Lacks the aldehyde group at the first position.

    4-Methylpiperidine-1-carbaldehyde: Has the methyl group at the fourth position instead of the third.

Uniqueness: 3-Methylpiperidine-1-carbaldehyde is unique due to the presence of both a methyl group at the third position and an aldehyde group at the first position. This combination of functional groups allows for specific reactivity and applications that are not possible with other similar compounds.

Properties

CAS No.

2591-84-6

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-methylpiperidine-1-carbaldehyde

InChI

InChI=1S/C7H13NO/c1-7-3-2-4-8(5-7)6-9/h6-7H,2-5H2,1H3

InChI Key

DZFZYIQSJQMOHP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C=O

Origin of Product

United States

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